molecular formula C13H11BrO3S B2527033 Methyl 3-[(4-bromobenzyl)oxy]-2-thiophenecarboxylate CAS No. 866009-00-9

Methyl 3-[(4-bromobenzyl)oxy]-2-thiophenecarboxylate

Cat. No.: B2527033
CAS No.: 866009-00-9
M. Wt: 327.19
InChI Key: WYVLEQISRSHGLV-UHFFFAOYSA-N
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Description

Methyl 3-[(4-bromobenzyl)oxy]-2-thiophenecarboxylate is a chemical compound with the molecular formula C13H11BrO3S and a molecular weight of 327.19. This compound is characterized by the presence of a thiophene ring substituted with a methyl ester group and a 4-bromobenzyl ether moiety. It is used in various scientific research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(4-bromobenzyl)oxy]-2-thiophenecarboxylate typically involves the reaction of 3-hydroxy-2-thiophenecarboxylic acid with 4-bromobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(4-bromobenzyl)oxy]-2-thiophenecarboxylate undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromine atom in the 4-bromobenzyl group can be replaced by other nucleophiles.

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like DMF.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic substitution: Formation of azide or thiocyanate derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohol.

Scientific Research Applications

Methyl 3-[(4-bromobenzyl)oxy]-2-thiophenecarboxylate is utilized in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the synthesis of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Methyl 3-[(4-bromobenzyl)oxy]-2-thiophenecarboxylate involves its interaction with molecular targets such as enzymes or receptors. The bromobenzyl group can participate in binding interactions, while the thiophene ring can engage in π-π stacking or hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[(4-chlorobenzyl)oxy]-2-thiophenecarboxylate
  • Methyl 3-[(4-fluorobenzyl)oxy]-2-thiophenecarboxylate
  • Methyl 3-[(4-methylbenzyl)oxy]-2-thiophenecarboxylate

Uniqueness

Methyl 3-[(4-bromobenzyl)oxy]-2-thiophenecarboxylate is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This property can enhance the compound’s binding affinity and selectivity towards certain molecular targets, making it a valuable tool in scientific research .

Properties

IUPAC Name

methyl 3-[(4-bromophenyl)methoxy]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrO3S/c1-16-13(15)12-11(6-7-18-12)17-8-9-2-4-10(14)5-3-9/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYVLEQISRSHGLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)OCC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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